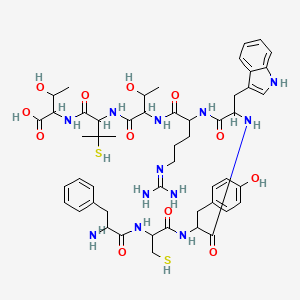
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH is a synthetic peptide composed of various amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS, which involves the use of automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for the synthesis of long peptides. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
化学反応の分析
Types of Reactions
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
The major products formed from these reactions include peptides with modified structures, such as those with disulfide bonds or substituted amino acids, which can alter the peptide’s biological activity and stability .
科学的研究の応用
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
作用機序
The mechanism of action of H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and biological processes .
類似化合物との比較
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: can be compared with other similar peptides, such as:
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Orn-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with ornithine instead of arginine.
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with lysine instead of arginine.
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-His-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with histidine instead of arginine.
These comparisons highlight the uniqueness of This compound in terms of its specific amino acid sequence and potential biological activities.
特性
分子式 |
C51H70N12O12S2 |
|---|---|
分子量 |
1107.3 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55) |
InChIキー |
CENQCEJVMTZQSP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















